3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine
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Overview
Description
3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group at the 6-position and a prop-1-en-2-yl group at the 3-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3-(prop-1-en-2-yl)pyridine with trifluoromethylating agents under specific reaction conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques, such as catalytic hydrogenation and microwave-assisted synthesis, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new pyridine derivatives with different functional groups.
Scientific Research Applications
3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)pyridin-2-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)pyridin-2-amine: Lacks the prop-1-en-2-yl group, leading to variations in reactivity and applications.
3-(Prop-1-en-2-yl)-pyridine:
Uniqueness
3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl and prop-1-en-2-yl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s versatility and makes it a valuable tool in various fields of research and industry.
Biological Activity
3-(Prop-1-en-2-yl)-6-(trifluoromethyl)pyridin-2-amine is a pyridine derivative notable for its unique structural features, including a trifluoromethyl group and a prop-1-en-2-yl side chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical formula for this compound is C9H9F3N. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its penetration through cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially modulating their activities.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an antagonist or agonist at certain receptors, affecting cellular signaling pathways.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported in studies are significant indicators of its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Anticancer Potential
Preliminary investigations have suggested that this compound may exhibit anticancer properties. Research indicates its ability to induce apoptosis in cancer cell lines, which is a critical mechanism for cancer treatment.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of various pyridine derivatives included this compound. The results indicated that this compound had a significant effect on bacterial growth inhibition compared to control substances like ciprofloxacin .
- Cancer Cell Line Assay : In vitro assays using human cancer cell lines revealed that this compound could significantly reduce cell viability through apoptosis induction mechanisms. The study highlighted the role of the trifluoromethyl group in enhancing biological activity .
- Enzyme Interaction Studies : Research focused on enzyme inhibition showed that this compound effectively inhibited specific kinases involved in cancer pathways, suggesting its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
3-prop-1-en-2-yl-6-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c1-5(2)6-3-4-7(9(10,11)12)14-8(6)13/h3-4H,1H2,2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIMYTNESFWIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(N=C(C=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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